2-(4-Nitrophenyl-d4)propane
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Overview
Description
2-(4-Nitrophenyl-d4)propane is a deuterated derivative of 4-Nitrophenylpropane. It is a stable isotope-labeled compound, often used in various scientific research applications due to its unique properties. The deuterium labeling allows for detailed studies in fields such as metabolic research, environmental analysis, and clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl-d4)propane typically involves the introduction of deuterium atoms into the 4-Nitrophenylpropane molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high purity levels. The final product is often subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl-d4)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
2-(4-Nitrophenyl-d4)propane is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics for imaging and diagnostic purposes.
Industry: Applied in environmental analysis to detect pollutants and contaminants .
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl-d4)propane involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed tracking and analysis of its behavior in various chemical and biological systems. This enables researchers to study metabolic pathways, reaction mechanisms, and the compound’s effects on different molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpropane: The non-deuterated version of 2-(4-Nitrophenyl-d4)propane.
2,4-Dinitrophenol: Another nitrophenyl compound with different properties and applications.
4-Nitroaniline: A related compound with an amino group instead of a propane group
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable in studies requiring detailed analysis of metabolic pathways and reaction mechanisms .
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-nitro-6-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMYUMNAEKRMIP-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C)C)[2H])[2H])[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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